Welcome to the BenchChem Online Store!
molecular formula C16H14N2O2 B8627357 4,5-Dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 649727-25-3

4,5-Dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylic acid

Cat. No. B8627357
M. Wt: 266.29 g/mol
InChI Key: QBUXDWAIWOYADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07078414B2

Procedure details

1.89 g (45 mmol) of lithium hydroxide monohydrate are added at a temperature in the region of 20° C. to 1.3 g (4.42 mmol) of 3-ethoxycarbonyl-4,5-dimethyl-1-(quinol-4-yl)-1H-pyrrole dissolved in 50 mL of tetrahydrofuran and 50 mL of water. After stirring at reflux for 42 hours, the reaction mixture is concentrated virtually to dryness under reduced pressure (2.7 kPa) to give a residue that is taken up in 41 mL of 1N hydrochloric acid. After filtering off and drying the solid residue at ambient pressure at a temperature in the region of 50° C., 1.1 g of 3-carboxy-4,5-dimethyl-1-(quinol-4-yl)-1H-pyrrole are obtained in the form of a whitish solid melting at approximately 238° C.
Name
lithium hydroxide monohydrate
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
4.42 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
41 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C([O:6][C:7]([C:9]1[C:13]([CH3:14])=[C:12]([CH3:15])[N:11]([C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:19]=[CH:18][CH:17]=2)[CH:10]=1)=[O:8])C>O1CCCC1.O.Cl>[C:7]([C:9]1[C:13]([CH3:14])=[C:12]([CH3:15])[N:11]([C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:19]=[CH:18][CH:17]=2)[CH:10]=1)([OH:8])=[O:6] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
1.89 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
4.42 mmol
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C(=C1C)C)C1=CC=NC2=CC=CC=C12
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
41 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 42 hours
Duration
42 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated virtually to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
to give a residue that
FILTRATION
Type
FILTRATION
Details
After filtering off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the solid residue at ambient pressure at a temperature in the region of 50° C., 1.1 g of 3-carboxy-4,5-dimethyl-1-(quinol-4-yl)-1H-pyrrole

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CN(C(=C1C)C)C1=CC=NC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.